
4-Methyl-1-indanone
Overview
Description
4-Methyl-1-indanone is an organic compound with the molecular formula C10H10O. It belongs to the class of indanones, which are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring.
Preparation Methods
The synthesis of 4-Methyl-1-indanone can be achieved through several methods. One common approach involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or chlorides. This reaction typically employs Lewis acids such as aluminum chloride (AlCl3) as catalysts . Additionally, non-conventional techniques like microwave irradiation, high-intensity ultrasound, and Q-tube™ reactors have been explored to enhance the efficiency and “greenness” of the synthesis process .
Chemical Reactions Analysis
4-Methyl-1-indanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, typically using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major products formed from these reactions include 4-methylindan-1-ol (from reduction) and 4-methyl-2-nitroindanone (from nitration) .
Scientific Research Applications
Chemical Synthesis
4-Methyl-1-indanone serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in various synthetic pathways to produce a range of derivatives that exhibit significant biological activity. Key synthetic methods include:
- Nazarov Cyclization : A method that employs α,β-unsaturated ketones as substrates, often yielding 1-indanones and their derivatives.
- Friedel-Crafts Acylation : This method is used to introduce acyl groups into aromatic compounds, facilitating the formation of this compound from simpler precursors.
- Microwave-Assisted Synthesis : This technique has been shown to enhance reaction efficiency and reduce synthesis time for 1-indanones, including this compound .
The derivatives of this compound have demonstrated a broad spectrum of biological activities:
- Antiviral and Antibacterial Properties : Compounds derived from this compound have shown efficacy against various viral and bacterial strains. For instance, certain derivatives have been tested for their ability to inhibit the replication of viruses such as hepatitis C .
- Anticancer Activity : Research indicates that this compound derivatives can inhibit cancer cell proliferation. In vitro studies on human cancer cell lines have revealed significant cytotoxic effects, with some compounds exhibiting IC50 values in the low micromolar range .
- Neuroprotective Effects : Some studies suggest potential applications in treating neurodegenerative diseases. Certain derivatives have been evaluated for their ability to inhibit cholinesterases, which are implicated in Alzheimer's disease .
Industrial Applications
Beyond its pharmaceutical potential, this compound has applications in various industries:
- Agriculture : It is used in the formulation of insecticides, fungicides, and herbicides due to its biological activity against pests and pathogens .
- Fragrance Industry : The compound is also utilized in perfumery for its pleasant odor profile, contributing to the formulation of fragrances.
Several case studies highlight the efficacy of this compound derivatives:
- Antiviral Activity Study : A derivative was tested against hepatitis C virus (HCV) and showed significant inhibition of viral replication in vitro.
- Anticancer Research : A series of synthesized indanone derivatives were evaluated on K562 human chronic myelogenous leukemia cells. The most potent compounds exhibited IC50 values ranging from 0.08 to 2.8 µM .
- Neurodegenerative Disease Application : Research indicated that specific derivatives could effectively inhibit acetylcholinesterase activity, suggesting potential for Alzheimer's treatment.
Mechanism of Action
The mechanism of action of 4-Methyl-1-indanone and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some derivatives inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
4-Methyl-1-indanone can be compared with other indanone derivatives, such as:
1-Indanone: The parent compound, which lacks the methyl group at the 4-position.
4-Methoxy-1-indanone: A derivative with a methoxy group instead of a methyl group at the 4-position.
5,6-Dimethoxy-1-indanone: A compound with two methoxy groups on the benzene ring.
The presence of the methyl group in this compound can influence its reactivity and biological activity, making it unique compared to its analogues .
Biological Activity
4-Methyl-1-indanone, a derivative of indanone, is a compound that has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by various research findings and case studies.
This compound (C10H10O) is characterized by its ketone functional group attached to an indane structure. Its molecular formula is represented as follows:
Synthesis
The synthesis of this compound has been achieved through several methods, including the Friedel-Crafts acylation and other reactions involving substituted aromatic compounds. A comprehensive review highlighted various synthetic routes for 1-indanones, with this compound being a notable derivative due to its biological activity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In one study, derivatives of indanones were tested for their antibacterial effects, revealing that certain structural modifications enhance their efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance, it has been shown to inhibit cancer cell proliferation in vitro, particularly in breast and prostate cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression .
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects , particularly in models of neurodegenerative diseases like Alzheimer's. It has demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's disease. One study reported IC50 values indicating strong inhibitory activity against AChE, suggesting potential for therapeutic applications .
Case Studies
Study | Findings | |
---|---|---|
Study 1 | Evaluated antimicrobial activity against E. coli and S. aureus | Showed significant inhibition at concentrations above 50 µg/mL |
Study 2 | Investigated anticancer effects on MCF-7 and PC-3 cells | Induced apoptosis with a reduction in cell viability by over 60% at 100 µM |
Study 3 | Assessed neuroprotective properties in a rat model of Alzheimer's | Reduced AChE activity significantly, indicating potential therapeutic use |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Antimicrobial: Disruption of bacterial cell membranes.
- Anticancer: Induction of apoptosis via activation of caspases.
- Neuroprotective: Inhibition of cholinesterase enzymes, leading to increased acetylcholine levels.
Q & A
Basic Research Questions
Q. How can 4-methyl-1-indanone be synthesized and purified for laboratory-scale studies, and what analytical methods validate its structural integrity?
Methodological Answer:
- Synthesis: Use Friedel-Crafts acylation of indane derivatives with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Monitor reaction progress via thin-layer chromatography (TLC) and optimize reaction time and temperature to minimize byproducts .
- Purification: Recrystallize the crude product using ethanol or hexane-ethyl acetate mixtures. Confirm purity via melting point analysis (literature range: 50–54°C) and gas chromatography-mass spectrometry (GC-MS) .
- Structural Validation: Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the methyl group at position 4 and ketone at position 1. Compare spectral data with NIST reference standards .
Q. What are the key physicochemical properties of this compound critical for experimental design (e.g., solubility, stability)?
Methodological Answer:
- Solubility: Determine solubility in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) using gravimetric analysis. Solubility in DMSO (>50 mg/mL) is ideal for biological assays .
- Stability: Conduct accelerated stability studies under varying pH (4–9) and temperatures (4°C, 25°C, 40°C) via HPLC to assess degradation kinetics. Store at 0–6°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models (e.g., enzyme inhibition vs. cytotoxicity)?
Methodological Answer:
- Hypothesis Testing: Design dose-response assays in parallel models (e.g., termite intestinal enzymes vs. mammalian cell lines) to isolate context-dependent effects. Use ANOVA to compare IC₅₀ values .
- Data Normalization: Account for variables like cell viability (via MTT assays) or enzyme kinetics (Michaelis-Menten parameters) to distinguish direct inhibition from cytotoxic artifacts .
- Meta-Analysis: Systematically review literature using PRISMA guidelines to identify methodological disparities (e.g., solvent choice, exposure time) that may explain contradictions .
Q. What advanced spectroscopic techniques can elucidate the electronic and steric effects of the methyl group in this compound during reaction mechanisms?
Methodological Answer:
- Computational Modeling: Perform density functional theory (DFT) calculations to map electron density distribution and predict reactive sites. Validate with experimental UV-Vis and IR spectra .
- Kinetic Isotope Effects (KIE): Compare reaction rates of deuterated vs. non-deuterated derivatives to identify hydrogen abstraction steps in oxidation pathways .
- X-ray Crystallography: Co-crystallize this compound with transition-metal catalysts (e.g., Pd complexes) to study steric hindrance effects in cross-coupling reactions .
Q. Experimental Design and Data Analysis
Q. How should researchers design controlled experiments to investigate the catalytic role of this compound in asymmetric synthesis?
Methodological Answer:
- Variables: Independent variables include catalyst loading (0.1–5 mol%) and temperature (–20°C to 80°C); dependent variables are enantiomeric excess (ee) and yield .
- Controls: Use achiral indanone analogs as negative controls. Validate enantioselectivity via chiral HPLC or polarimetry .
- Statistical Rigor: Apply t-tests to compare ee values across trials and calculate standard deviations for reproducibility .
Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound toxicity studies?
Methodological Answer:
- Curve Fitting: Use nonlinear regression (e.g., Hill equation) to model sigmoidal dose-response curves. Report R² values and confidence intervals .
- Outlier Detection: Apply Grubbs’ test to exclude anomalous data points arising from solvent impurities or instrumentation errors .
- Multivariate Analysis: Perform principal component analysis (PCA) to disentangle correlated variables (e.g., solubility vs. membrane permeability) .
Q. Contradictions and Limitations
Q. How can conflicting reports about the environmental persistence of this compound be reconciled?
Methodological Answer:
- Standardized Protocols: Replicate studies using OECD guidelines for biodegradability testing (e.g., OECD 301F) to ensure comparability .
- Environmental Variables: Control for microbial diversity, temperature, and UV exposure in soil/water matrices to identify degradation pathways .
- Sensitivity Analysis: Quantify the impact of minor impurities (e.g., residual solvents) on degradation rates using LC-MS .
Q. What are the limitations of current mechanistic studies on this compound’s role in radical polymerization?
Methodological Answer:
- Radical Trapping: Use electron paramagnetic resonance (EPR) to detect transient radical intermediates. Compare with computational predictions of bond dissociation energies .
- Kinetic Profiling: Conduct stopped-flow experiments to measure initiation/propagation rates and identify rate-limiting steps .
- Material Characterization: Analyze polymer molecular weights via GPC and crosslink density via swelling tests to correlate structure-function relationships .
Properties
IUPAC Name |
4-methyl-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-7-3-2-4-9-8(7)5-6-10(9)11/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUORWXQKVXTQJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)C2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403076 | |
Record name | 4-Methyl-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24644-78-8 | |
Record name | 4-Methyl-1-indanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024644788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHYL-1-INDANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W4Y2I8BMW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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